6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
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Overview
Description
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a structural motif found in many biologically active molecules. The presence of the 4-fluorobenzyl group and the trifluoroacetate moiety further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler cyclization. This involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.
The next step involves the introduction of the 4-fluorobenzyl group. This can be achieved through nucleophilic substitution reactions, where the tetrahydroisoquinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Finally, the trifluoroacetate moiety is introduced through esterification. The compound is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-Chlorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
- 6-((4-Methylbenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
- 6-((4-Bromobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
Uniqueness
The presence of the 4-fluorobenzyl group in 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO.C2HF3O2/c17-15-4-1-12(2-5-15)11-19-16-6-3-14-10-18-8-7-13(14)9-16;3-2(4,5)1(6)7/h1-6,9,18H,7-8,10-11H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDGGIBSBHFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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